An In-Depth Technical Guide to tert-Butyl 2-cyanonicotinate: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to tert-Butyl 2-cyanonicotinate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
tert-Butyl 2-cyanonicotinate, registered under CAS number 114429-07-1, is a key heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring substituted with a nitrile group and a bulky tert-butyl ester, offers a valuable scaffold for the synthesis of complex molecules with significant therapeutic potential. The electron-withdrawing nature of the cyano group and the steric hindrance provided by the tert-butyl ester play crucial roles in modulating the reactivity and physicochemical properties of molecules derived from this intermediate. This guide provides a comprehensive overview of the synthesis, properties, and applications of tert-butyl 2-cyanonicotinate, with a particular focus on its utility in the development of novel kinase inhibitors. Cyanopyridine derivatives are recognized for their significant biological and therapeutic activities, making them noteworthy in medicinal chemistry.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of tert-Butyl 2-cyanonicotinate is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 114429-07-1 | LookChem |
| Molecular Formula | C₁₁H₁₂N₂O₂ | LookChem |
| Molecular Weight | 204.23 g/mol | LookChem |
| Boiling Point | 337 °C at 760 mmHg | LookChem |
| Density | 1.14 g/cm³ | LookChem |
| Appearance | White to off-white solid | Chempanda[2] |
| Synonyms | tert-Butyl 2-cyano-3-pyridinecarboxylate, 2-Cyano-3-pyridinecarboxylic acid 1,1-dimethylethyl ester |
Synthesis of tert-Butyl 2-cyanonicotinate
The synthesis of tert-butyl 2-cyanonicotinate can be achieved through several routes, with palladium-catalyzed cyanation of a suitable pyridine precursor being a prominent and efficient method. This approach leverages the advancements in cross-coupling reactions, offering high yields and good functional group tolerance.[3]
Recommended Synthetic Protocol: Palladium-Catalyzed Cyanation
This protocol is based on established methodologies for the palladium-catalyzed cyanation of (hetero)aryl halides.[4][5]
Reaction Scheme:
A plausible reaction scheme for the synthesis.
Materials:
-
tert-Butyl 2-chloronicotinate (starting material)
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add tert-butyl 2-chloronicotinate (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous DMF via syringe.
-
Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure tert-butyl 2-cyanonicotinate.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is crucial for the catalytic cycle. The ligand facilitates the oxidative addition of the palladium to the aryl chloride and the subsequent reductive elimination of the nitrile product.[5]
-
Cyanide Source: Zinc cyanide is often preferred over other cyanide sources like potassium cyanide due to its lower toxicity and higher stability.[4]
-
Solvent and Temperature: DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures, which are often necessary to drive the catalytic cycle.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 2-cyanopyridine moiety is a recognized pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Role as a Key Building Block for Kinase Inhibitors
The nitrile group of tert-butyl 2-cyanonicotinate can serve as a key interaction point with the hinge region of the kinase ATP-binding site, a common strategy in the design of potent and selective inhibitors. The pyridine ring provides a scaffold for further functionalization to achieve desired pharmacological properties. The tert-butyl ester can act as a protecting group for the carboxylic acid, which can be deprotected in later synthetic steps to reveal a key binding element or a point for further derivatization.
Several patents disclose compounds with structures that could be derived from tert-butyl 2-cyanonicotinate, targeting kinases such as Bruton's tyrosine kinase (BTK) and other protein kinases.[6][7] These inhibitors often feature a heterocyclic core, and the 2-cyanopyridine unit is a recurring motif.
Illustrative Signaling Pathway and Inhibition:
Kinase signaling pathway and point of inhibition.
Safety and Handling
tert-Butyl 2-cyanonicotinate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid breathing dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
tert-Butyl 2-cyanonicotinate is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its efficient synthesis via palladium-catalyzed cyanation and the strategic importance of the 2-cyanopyridine moiety in kinase inhibitor design underscore its significance for researchers and scientists in pharmaceutical development. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the creation of novel therapeutics.
References
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]
-
Cyanopyridine derivatives: Significance and symbolism. (2024). Science of The Total Environment. [Link]
-
Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33683–33699. [Link]
-
Cyanopyridine: Common isomorphs, applications, side effects and safety. (n.d.). Chempanda. [Link]
-
A simple method for synthesis of active esters of isonicotinic and picolinic acids. (2001). Molecules, 6(6), 48. [Link]
- Compounds useful as kinase inhibitors. (2017).
- Protein kinase B inhibitors. (2017).
- Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. (2013).
-
TERT-BUTYL-2-CYANONICOTINATE. (n.d.). LookChem. [Link]
Sources
- 1. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]
- 2. chempanda.com [chempanda.com]
- 3. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 7. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
